Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin
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Overview
Description
Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin (CoTSP) is a synthetic metalloporphyrin that has gained significant attention in scientific research. This compound is composed of a porphyrin ring, which acts as a ligand, and a central cobalt ion. CoTSP has been extensively studied due to its unique physical and chemical properties, which make it a promising candidate for various applications in the fields of catalysis, electrochemistry, and biomedical research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can be achieved through the reaction of cobalt(II) with 5,10,15,20-tetra(4-sulfonatophenyl)porphyrin and sodium cyanide in the presence of oxygen.
Starting Materials
Cobalt(II) chloride, 5,10,15,20-tetra(4-sulfonatophenyl)porphyrin, Sodium cyanide, Oxygen
Reaction
Dissolve 5,10,15,20-tetra(4-sulfonatophenyl)porphyrin (0.2 g) in 50 mL of water., Add cobalt(II) chloride (0.1 g) to the solution and stir for 30 minutes., Add sodium cyanide (0.2 g) to the mixture and stir for another 30 minutes., Introduce oxygen into the reaction mixture and stir for 24 hours., Filter the resulting solid and wash with water and ethanol., Dry the product under vacuum at room temperature to obtain Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin.
Mechanism Of Action
The mechanism of action of Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin is complex and varies depending on its application. In catalysis, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin acts as a Lewis acid catalyst, which activates the substrate by coordinating with the functional groups. In electrochemistry, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin facilitates the oxygen reduction reaction by reducing the activation energy required for the reaction. In photodynamic therapy, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin generates reactive oxygen species upon exposure to light, which induce cell death in cancer cells.
Biochemical And Physiological Effects
Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has been shown to exhibit low toxicity and high biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have demonstrated that Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can induce cell death in cancer cells upon exposure to light, while leaving normal cells unharmed. Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has also been investigated for its potential as a contrast agent in magnetic resonance imaging (MRI).
Advantages And Limitations For Lab Experiments
Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has several advantages for lab experiments, such as its high stability, solubility, and ease of synthesis. However, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin also has some limitations, such as its high cost and limited availability. Additionally, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin may exhibit different properties depending on the experimental conditions, which can affect the reproducibility of the results.
Future Directions
Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has several potential future directions for research. In catalysis, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can be further optimized for specific reactions and substrates. In electrochemistry, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can be used as a catalyst for other reactions, such as the hydrogen evolution reaction. In biomedical research, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can be investigated for its potential as a theranostic agent, which combines the functions of therapy and diagnosis. Additionally, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can be modified to improve its properties, such as its solubility and targeting ability.
Conclusion
Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin is a promising synthetic metalloporphyrin that has gained significant attention in scientific research. Its unique physical and chemical properties make it a versatile compound for various applications in catalysis, electrochemistry, and biomedical research. Further research on Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can lead to the development of new technologies and therapies that can benefit society.
Scientific Research Applications
Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has been extensively studied for its potential applications in various scientific fields. In catalysis, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has been shown to exhibit high catalytic activity and selectivity in various reactions, such as the oxidation of alcohols and the reduction of nitro compounds. In electrochemistry, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has been used as an electrocatalyst for the oxygen reduction reaction in fuel cells. In biomedical research, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
cobalt(3+);hydron;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate;dicyanide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4O12S4.2CN.Co/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;2*1-2;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;/q-2;2*-1;+3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSJITYNJWWLCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[H+].[H+].[C-]#N.[C-]#N.C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])[N-]3)S(=O)(=O)[O-].[Co+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H28CoN6O12S4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1043.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin | |
CAS RN |
129232-35-5 |
Source
|
Record name | Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129232355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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